2-Amino-3-iodo-5-(trifluoromethyl)benzoic acid
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Overview
Description
2-Amino-3-iodo-5-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C8H5F3INO2. It is a derivative of benzoic acid, characterized by the presence of amino, iodo, and trifluoromethyl groups on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the iodination of 2-Amino-3-(trifluoromethyl)benzoic acid using iodine and a suitable oxidizing agent . The reaction conditions often require a solvent such as acetic acid and a temperature range of 50-80°C.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow iodination processes. These methods ensure higher yields and purity of the final product, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-iodo-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the iodo group.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
2-Amino-3-iodo-5-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-iodo-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . The iodo group can participate in halogen bonding, influencing the compound’s binding affinity to target proteins . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(trifluoromethyl)benzoic acid: Lacks the iodo group, resulting in different reactivity and applications.
2-Iodo-5-(trifluoromethyl)benzoic acid: Similar structure but different positioning of the amino group, affecting its chemical properties.
Uniqueness
2-Amino-3-iodo-5-(trifluoromethyl)benzoic acid is unique due to the combination of amino, iodo, and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
1427501-94-7 |
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Molecular Formula |
C8H5F3INO2 |
Molecular Weight |
331.03 g/mol |
IUPAC Name |
2-amino-3-iodo-5-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H5F3INO2/c9-8(10,11)3-1-4(7(14)15)6(13)5(12)2-3/h1-2H,13H2,(H,14,15) |
InChI Key |
FIWDJRYCTQVERO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)N)I)C(F)(F)F |
Origin of Product |
United States |
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